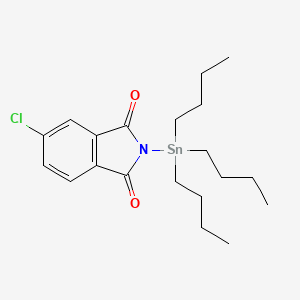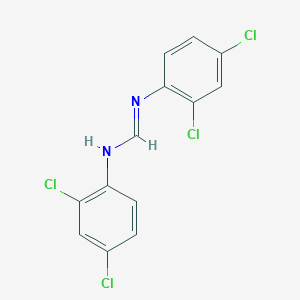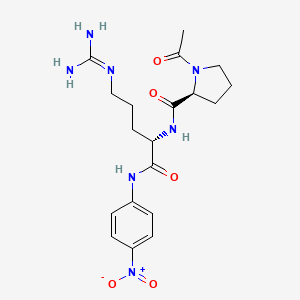
(2R,5R)-Piperazine-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-Piperazine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound, and contains two carboxylic acid groups. The compound’s chirality arises from the two stereocenters at the 2 and 5 positions of the piperazine ring, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Piperazine-2,5-dicarboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound, using L-proline as a chiral auxiliary . This method ensures both the stereochemistry and regiochemistry of the cycloaddition, leading to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-Piperazine-2,5-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like osmium tetroxide, reducing agents like lithium aluminium hydride, and bases like lithium diisopropylamide . The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylate derivatives, while reduction can produce amines.
Scientific Research Applications
(2R,5R)-Piperazine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2R,5R)-Piperazine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application but may include inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
- (2R,5R)-2,5-diphenylphospholano
Uniqueness
(2R,5R)-Piperazine-2,5-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This makes it a valuable compound for stereochemical studies and applications in various fields .
Properties
CAS No. |
96705-91-8 |
|---|---|
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R,5R)-piperazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
FBYDNPVPBDAFFV-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H](NC[C@@H](N1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(NCC(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)

![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)

phosphanium](/img/structure/B14343243.png)



![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
